molecular formula C4H6O2<br>CH3-CH=CH-COOH<br>C4H6O2 B150538 Crotonic acid CAS No. 107-93-7

Crotonic acid

Cat. No. B150538
CAS RN: 107-93-7
M. Wt: 86.09 g/mol
InChI Key: LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Description

Crotonic acid is a substance that has garnered attention due to its potential as a bio-based material, which is increasingly important in the context of environmental sustainability and the limitations of fossil fuels. The traditional petrochemical production of crotonic acid faces challenges such as reliance on non-renewable resources, complex production steps, and low yield .

Synthesis Analysis

Several studies have explored alternative methods for the synthesis of crotonic acid. One method involves the bio-based production of crotonic acid through the direct pyrolysis of bacterial poly(3-hydroxybutyrate) inclusions, which has shown to yield approximately 63% of crotonic acid, a significant improvement over conventional methods . Another study presents the synthesis of crotonic acid from ethanol using a sequential catalytic process that includes oxidation, condensation, and further oxidation, achieving a selectivity to crotonic acid of 84% . Additionally, a highly selective transformation of poly((R)-3-hydroxybutyric acid) into trans-crotonic acid has been achieved using Mg compounds as catalysts, with nearly complete selectivity .

Molecular Structure Analysis

The molecular structure of crotonic acid has been extensively studied. X-ray diffraction studies have revealed that crotonic acid crystallizes in the monoclinic space group and that the molecules are approximately planar and of trans-type regarding the C=C bond . Infrared and Raman spectroscopic studies have provided detailed assignments of the vibrational spectra of crotonic acid in both its monomeric and dimeric forms . High-pressure Raman investigations have also been conducted, indicating a possible solid-solid phase transition and providing insights into inter-molecular hydrogen bond interactions and molecular structural transformations under external compression .

Chemical Reactions Analysis

Crotonic acid has been shown to participate in various chemical reactions. For instance, it has been subjected to photocatalyzed hydroacylation, demonstrating reactivity comparable to that of commercial crotonic acid . The study of peroxy-trans-crotonic acid, a derivative of crotonic acid, has provided insights into its stability and reactions, such as its reaction with dimethyl sulfide yielding crotonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of crotonic acid and its derivatives have been characterized through various analytical techniques. For example, the copolymer of crotonic acid with 2-acrylamido-2-methyl-1-propanesulfonic acid has been synthesized and its metal complexes studied for their antimicrobial activity . The thermal stability and crystalline state of crotonic acid have been characterized, contributing to the understanding of its physical properties .

Scientific Research Applications

1. Bio-Based Crotonic Acid Production

Crotonic acid has potential in the field of green chemistry. A study by (Parodi et al., 2021) demonstrated the synthesis of bio-based crotonic acid from polyhydroxybutyrate (PHB) through thermolytic distillation. This process also involves photocatalyzed hydroacylation, showing comparable reactivity to commercial crotonic acid.

2. Antimicrobial Activities

Crotonic acid derivatives have been observed to possess antimicrobial properties. For instance, (Pereira et al., 2012) studied Croton antisyphiliticus, which contains ent-kaur-16-en-18-oic acid (a derivative of crotonic acid), and found significant antimicrobial activity against Escherichia coli and Staphylococcus aureus.

3. Anti-Inflammatory Applications

Crotonic acid and its derivatives have shown potential in anti-inflammatory applications. A study by (Saraiva et al., 2011) on Caryocar coriaceum fruit pulp oil, which contains crotonic acid compounds, demonstrated significant topical anti-inflammatory effects.

4. Industrial Chemical Production

Crotonic acid serves as a precursor for various industrial chemicals. (Schweitzer & Snell, 2015) explored the conversion of crotonates to acrylates, highlighting the utility of crotonic acid in producing cost-competitive bio-based alternatives for industrial applications.

5. Pharmaceutical Research

The genus Croton, which includes crotonic acid derivatives, is frequently studied for pharmaceutical applications. A review by (Xu, Liu, & Liang, 2018) covers the diverse bioactivities of these compounds, including cytotoxic, anti-inflammatory, antifungal, and neuroprotective properties.

6. Biodegradable Plastic Research

Crotonic acid is also significant in biodegradable plastic research. Studies like (Farid et al., 2015) have focused on the production of high-purity bio-based crotonic acid from PHB, a biodegradable polyester, underscoring its relevance in sustainable material science.

Safety And Hazards

Crotonic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to the skin and eyes . Effects of contact or inhalation may be delayed .

Future Directions

The high efficiency of the developed process for the production of crotonic acid poses the basis for a drop-in production of bio-based crotonic acid . Its versatility as a platform chemical has been investigated through a photochemical approach . The discovery of new enzymes, alongside the push to make chemical processes more sustainable, has resulted in increased industrial interest in the use of biocatalytic processes to produce high-value and chiral precursor chemicals .

properties

IUPAC Name

(E)-but-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
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InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Canonical SMILES

CC=CC(=O)O
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Isomeric SMILES

C/C=C/C(=O)O
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Molecular Formula

C4H6O2, Array
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DSSTOX Substance ID

DTXSID30880973
Record name (E)-Crotonic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour
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Boiling Point

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C
Record name Butenoic Acid
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Flash Point

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c.
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Solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol)
Record name Butenoic Acid
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Density

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02
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Vapor Density

2.97 (air= 1), Relative vapor density (air = 1): 2.97
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Vapor Pressure

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24
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Product Name

Crotonic acid

Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID

CAS RN

3724-65-0, 107-93-7
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Melting Point

72 °C
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROTONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name But-2-enoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CROTONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crotonic acid
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Crotonic acid
Reactant of Route 3
Crotonic acid
Reactant of Route 4
Crotonic acid
Reactant of Route 5
Crotonic acid
Reactant of Route 6
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Crotonic acid

Citations

For This Compound
14,100
Citations
A Parodi, A Jorea, M Fagnoni, D Ravelli, C Samorì… - Green …, 2021 - pubs.rsc.org
… production of bio-based crotonic acid, whose versatility as a … and aromatic aldehydes to crotonic acid took place under solar-… sample of crotonic acid (whether commercial or bio-based). …
Number of citations: 24 pubs.rsc.org
L Wang, Z Zong, Y Liu, M Zheng, D Li, C Wang… - Bioresource …, 2019 - Elsevier
… lipolytica to allow production of crotonic acid … crotonic acid, from glucose feedstock. The approach described in this study establishes a novel host for the biosynthesis of crotonic acid. …
Number of citations: 28 www.sciencedirect.com
S Shimizu, S Kekka, S Kashino, M Haisa - Bulletin of the Chemical …, 1974 - journal.csj.jp
… Crotonic acid crystallizes in the monoclinic space group C2/c, with a=… crotonic acid, and 0.088 for 525 observed ones for crotonamide. The configuration of the molecules of crotonic acid …
Number of citations: 31 www.journal.csj.jp
C Samorì, A Kiwan, C Torri, R Conti… - ACS Sustainable …, 2019 - ACS Publications
… , PHA) and drop-in chemicals (crotonic acid) has been presented here. Hydrothermal carbonization … convert the PHA-backbone into crotonic acid with a 42% yield on PHA content …
Number of citations: 20 pubs.acs.org
H Gershon, L Shanks, DE Gawiak - Journal of Medicinal …, 1976 - ACS Publications
… Twenty-three 4-substituted crotonic acid esters were tested for … The data characterizing the crotonic acid esters are given in … , propyl, butyl, pentyl, and hexyl esters of crotonic acid were …
Number of citations: 15 pubs.acs.org
MRZ Mamat, H Ariffin, MA Hassan… - Journal of cleaner …, 2014 - Elsevier
… of crotonic acid ( g ) where theoretical amount of crotonic acid produced from thermal degradation was a complete conversion of PHB ie 1 g of PHB will be produce 1 g of crotonic acid. …
Number of citations: 57 www.sciencedirect.com
I Jasicka-Misiak, PP Wieczorek, P Kafarski - Phytochemistry, 2005 - Elsevier
… The activity of crotonic acid … of crotonic acid and therefore crotonic acid fits the general rules of autotoxic properties (Chon et al., 2002, Robles et al., 1996, Yu, 1999). Thus, crotonic acid …
Number of citations: 76 www.sciencedirect.com
E Karadağ, D Saraydin, Y Çaldiran… - Polymers for Advanced …, 2000 - Wiley Online Library
… In this study, highly swollen acrylamide/crotonic acid hydrogels … crotonic acid with g-radiation. As a result of swelling tests, the influence of g-ray dose and relative content of crotonic acid …
Number of citations: 135 onlinelibrary.wiley.com
D Yiamsawas, W Kangwansupamonkon… - Reactive and Functional …, 2007 - Elsevier
… –crotonic acid polymerization was investigated by cyclic voltammetry. The anodic current indicated that acrylamide acting as an electron donor whereas crotonic acid … –crotonic acid …
Number of citations: 86 www.sciencedirect.com
K Polgar, M Jaky, LI Simándi - Reaction Kinetics and Catalysis Letters, 1976 - Springer
The kinetics and intermediates of the permanganate oxidation of trans-crotonic acid have been investigated in the pH range of 0.5–5.0 using the stoppedflow technique. The formation …
Number of citations: 17 link.springer.com

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